An In-depth Technical Guide on the HCV-1 E2 Protein 484-499 Amino Acid Sequence
An In-depth Technical Guide on the HCV-1 E2 Protein 484-499 Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Core Overview
The Hepatitis C Virus (HCV) envelope glycoprotein (B1211001) E2 is a critical component for viral entry into host cells and a primary target for the host immune response. Within this protein, the amino acid sequence spanning residues 484-499 of HCV genotype 1 (HCV-1) has been identified as a major linear antigenic region.[1] This 16-amino acid peptide, with the sequence Pro-Tyr-Cys-Trp-His-Tyr-Pro-Pro-Lys-Pro-Cys-Gly-Ile-Val-Pro-Ala (PYCWHYPPKPCGIVPA) , plays a significant role in the interaction with host antibodies and is a subject of interest for vaccine development and diagnostics.[1][2][3][4][5][6]
This technical guide provides a comprehensive analysis of the HCV-1 E2 484-499 amino acid sequence, including its biochemical properties, role in antibody binding, and relevant experimental methodologies.
Biochemical and Structural Properties
The 484-499 peptide is a segment of the central β-sandwich core of the E2 glycoprotein.[7] It is characterized by the presence of two cysteine residues (Cys486 and Cys494), which can form disulfide bonds crucial for the overall E2 protein structure.[1] However, studies have shown that these specific cysteine residues are not essential for the antigenicity of the peptide in terms of antibody binding.[1]
Table 1: Physicochemical Properties of HCV-1 E2 Protein (484-499)
| Property | Value |
| Amino Acid Sequence | PYCWHYPPKPCGIVPA |
| Molecular Formula | C88H122N20O19S2 |
| Molecular Weight | 1828.19 g/mol |
| Number of Amino Acids | 16 |
Immunogenicity and Antibody Binding
The 484-499 region is a significant B-cell epitope, meaning it is recognized by antibodies produced by the host's immune system during HCV infection.[1] The prevalence of antibodies targeting this region has been observed to be high in HCV-infected individuals.[1]
Key Residues for Antibody Interaction
Alanine (B10760859) scanning mutagenesis studies have been instrumental in identifying specific amino acid residues within the 484-499 sequence that are critical for antibody binding. This technique involves systematically replacing each amino acid with alanine and observing the effect on antibody recognition.
Table 2: Alanine Scanning Mutagenesis Results for HCV E2 484-499
| Residue Position | Original Amino Acid | Role in Antibody Binding |
| 498 | Proline (Pro) | Essential |
| 499 | Alanine (Ala) | Essential |
Data derived from studies identifying key residues for antibody binding.[1][8]
These findings indicate that Proline at position 498 and Alanine at position 499 are crucial for the structural conformation of the epitope that is recognized by host antibodies.
Experimental Protocols
This section details the methodologies for key experiments related to the study of the HCV-1 E2 484-499 peptide.
Peptide Synthesis and Purification
Synthetic peptides corresponding to the 484-499 sequence are essential for various immunological and biochemical assays.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
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Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).
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Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Alanine in this sequence) using a coupling reagent (e.g., HBTU/HOBt) and add it to the deprotected resin.
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Washing: Wash the resin extensively with DMF to remove excess reagents.
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Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Val, Ile, etc.).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verification: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Workflow for Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding
ELISA is a common method to quantify the binding of antibodies to the 484-499 peptide.
Protocol 2: Indirect ELISA
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Coating: Coat a 96-well microplate with the synthetic HCV E2 484-499 peptide (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
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Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
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Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the serum or antibody solution to be tested to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
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Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate in the dark until a color develops.
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
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Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Workflow for Indirect ELISA
Indirect ELISA Workflow for Antibody Detection.
Site-Directed Mutagenesis for Alanine Scanning
This protocol outlines the general steps for creating alanine mutants of the 484-499 sequence within a plasmid encoding the E2 protein.
Protocol 3: Site-Directed Mutagenesis
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Primer Design: Design complementary forward and reverse primers that contain the desired alanine codon mutation at the target residue within the 484-499 sequence. The primers should be ~25-45 bases in length with the mutation in the center.
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PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type E2 gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
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Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme such as DpnI, which specifically targets methylated DNA.
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Transformation: Transform the mutated plasmid DNA into competent E. coli cells.
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Plasmid Isolation: Isolate the plasmid DNA from the resulting bacterial colonies.
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Sequence Verification: Verify the presence of the desired alanine mutation and the absence of any other mutations by DNA sequencing.
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Protein Expression and Analysis: Express the mutant E2 protein and analyze its properties, such as antibody binding, using ELISA or other immunoassays.
Workflow for Site-Directed Mutagenesis
Site-Directed Mutagenesis Workflow.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that the isolated HCV-1 E2 484-499 peptide independently triggers a specific signaling cascade upon interaction with host cells. However, the broader E2 glycoprotein is known to interact with cellular receptors such as CD81 and DC-SIGN, which can initiate intracellular signaling pathways, including the MAPK/ERK pathway.[9][10] It is plausible that antibody binding to the 484-499 epitope could sterically hinder the interaction of the larger E2 protein with its receptors, thereby indirectly affecting these signaling events. Further research is required to elucidate any direct signaling role of this specific peptide.
Hypothesized Indirect Signaling Influence
Hypothesized Indirect Signaling Influence.
Conclusion
The HCV-1 E2 484-499 amino acid sequence represents a key antigenic region that is crucial for antibody recognition. The identification of Pro-498 and Ala-499 as essential residues for this interaction provides a foundation for the rational design of immunogens and diagnostic reagents. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the immunological and biochemical properties of this important viral epitope. While a direct role in cell signaling has not been established, its strategic location within the E2 protein suggests that targeting this region could have significant implications for neutralizing viral entry and, consequently, modulating host cell responses. Further research into the quantitative aspects of antibody binding and the potential for this peptide to be used in vaccine formulations is warranted.
References
- 1. Frontiers | The Neutralizing Face of Hepatitis C Virus E2 Envelope Glycoprotein [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MOLNOVA | HCV-1 e2 Protein (484 - 499) [molnova.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ERK signaling is triggered by hepatitis C virus E2 protein through DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen‐activated protein kinase signalling pathways triggered by the hepatitis C virus envelope protein E2: implications for the prevention of infection - PMC [pmc.ncbi.nlm.nih.gov]
